8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The compound also has a methoxyphenyl group attached, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the imidazo[2,1-f]purine core. The methoxyphenyl group might introduce some steric hindrance and could potentially influence the overall conformation of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the methoxyphenyl group could potentially increase its lipophilicity .Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of related imidazo[2,1-f]purine derivatives has been explored for their potential in creating compounds with unique chemical properties. For instance, derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their serotonin receptor affinity, indicating a potential avenue for pharmacological applications including anxiolytic and antidepressant effects (Zagórska et al., 2009). Additionally, derivatives with modifications at the 8-position, similar to the compound , have shown promise in various biological activities, suggesting a broad scope for research and development in this chemical class.
Pharmacological Potential
The research into imidazo[2,1-f]purine derivatives has also uncovered their potential in pharmacological applications. For example, compounds related to the specified chemical have been evaluated for their antidepressant and anxiolytic activities. One study found that certain derivatives behave similarly to known antidepressants in animal models, providing a basis for further investigation into their therapeutic potential (Zagórska et al., 2016). This suggests that the chemical structure of "8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" could offer valuable insights into the development of new medications targeting mental health disorders.
Antimicrobial and Antiviral Research
Further, the antimycobacterial activity of imidazole derivatives, which share a part of the core structure with the compound , has been explored, indicating potential applications in treating bacterial infections (Miranda & Gundersen, 2009). This aligns with the ongoing search for new antimicrobial agents in the face of rising drug resistance.
Mechanism of Action
Target of Action
It is synthesized as a nonclassical antifolate . Antifolates are known to target enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in DNA synthesis and cell proliferation, making them effective anticancer targets .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of these enzymes, disrupting the folate pathway . This disruption can lead to the accumulation of cells in the S-phase and induce apoptosis
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is synthesized as a nonclassical antifolate , which are generally more lipophilic and enter cells through passive diffusion . This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . In studies, it has shown anti-proliferative activities against HL60, HeLa, and A549 cells . The compound’s action leads to S-phase arrest and apoptosis, acting through a lysosome-nonmitochondrial pathway .
properties
IUPAC Name |
6-(4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-6-8-13(26-5)9-7-12/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPCDNYAVFCTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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